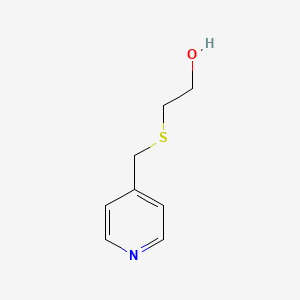
Ristianol
Overview
Description
Ristianol: is a bio-active chemical compound known for its diverse applications in scientific research. It is often used in various fields such as chemistry, biology, medicine, and industry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Ristianol involves several steps, including the preparation of intermediate compounds and the final product. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common methods include the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods: : Industrial production of this compound typically involves large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity, often involving multiple stages of synthesis, separation, and purification .
Chemical Reactions Analysis
Types of Reactions: : Ristianol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: : Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products: : The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include various derivatives and modified forms of this compound, which are useful for different scientific and industrial applications.
Scientific Research Applications
Chemistry: : In chemistry, Ristianol is used as a reagent and intermediate in the synthesis of other compounds. Its unique reactivity makes it valuable for developing new chemical reactions and materials .
Biology: : In biological research, this compound is used to study cellular processes and molecular interactions. It can act as a probe or inhibitor in various biochemical assays .
Medicine: Its bio-active properties make it a candidate for studying disease mechanisms and developing new treatments .
Industry: : In industrial applications, this compound is used in the production of specialty chemicals, materials, and coatings. Its versatility and reactivity make it valuable for various manufacturing processes .
Mechanism of Action
The mechanism of action of Ristianol involves its interaction with specific molecular targets and pathways. It can bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to Ristianol include other bio-active chemicals with comparable structures and properties. Examples include compounds used in similar research and industrial applications .
Uniqueness: : this compound’s uniqueness lies in its specific reactivity and bio-active properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from other compounds .
Conclusion
This compound is a versatile and valuable compound with numerous applications in scientific research and industry. Its unique properties and reactivity make it an essential tool for chemists, biologists, medical researchers, and industrial professionals.
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
78092-65-6 |
|---|---|
Molecular Formula |
C8H11NOS |
Molecular Weight |
169.25 g/mol |
IUPAC Name |
2-(pyridin-4-ylmethylsulfanyl)ethanol |
InChI |
InChI=1S/C8H11NOS/c10-5-6-11-7-8-1-3-9-4-2-8/h1-4,10H,5-7H2 |
InChI Key |
OYJOLTPPSDAGJC-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1CSCCO |
Canonical SMILES |
C1=CN=CC=C1CSCCO |
| 78092-65-6 | |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
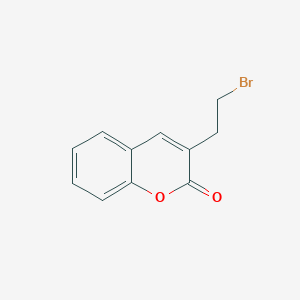
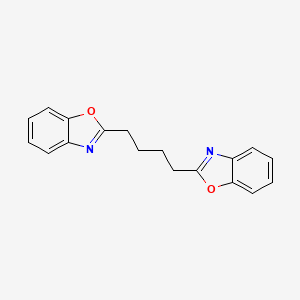
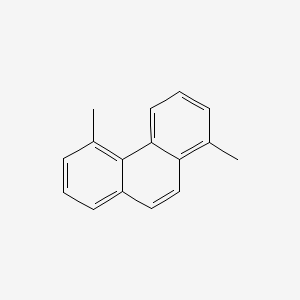
![1H-Indole-7-carboxylic acid, 3-[1-[7-[(hexadecylsulfonyl)amino]-1H-indol-3-yl]-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-](/img/structure/B1617923.png)
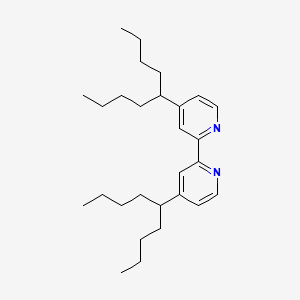
![2-Amino-5-[(1-carboxy-2-sulfanylethyl)amino]-5-oxopentanoic acid](/img/structure/B1617926.png)
![2-[(2-Acetyloxy-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1617927.png)
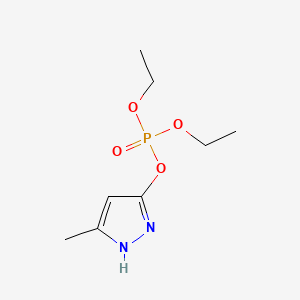

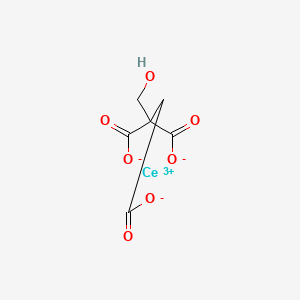
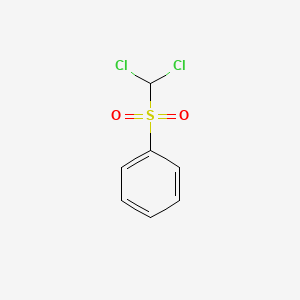

![2-[2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1617937.png)
![1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene](/img/structure/B1617941.png)
